molecular formula C11H10F2N2OS B2465818 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine CAS No. 2199179-38-7

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine

Número de catálogo: B2465818
Número CAS: 2199179-38-7
Peso molecular: 256.27
Clave InChI: DKCCBCWITMETHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine is a chemical compound of interest in pharmaceutical and medicinal chemistry research, built upon the versatile thieno[3,2-d]pyrimidine scaffold. This scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with various biological targets. Researchers are exploring this specific derivative for its potential in developing novel therapeutic agents. The thieno[3,2-d]pyrimidine core is a known pharmacophore with demonstrated biological activity in scientific literature. For instance, structurally similar compounds based on this scaffold have been designed and synthesized as potent and selective inhibitors of epidermal growth factor receptor (EGFR) mutants, such as EGFRL858R/T790M, which are relevant targets in non-small cell lung cancer (NSCLC) research . These inhibitors form key hydrogen bonds with the hinge region of the kinase and can covalently bind to a cysteine residue, leading to targeted inhibition . Beyond oncology, the thieno[3,2-d]pyrimidine structure is also being investigated in other therapeutic areas. Derivatives have been identified as novel FMS (CSF-1R) kinase inhibitors, which play a role in regulating tumor-associated macrophages and are a target for potential anti-tumor therapies . Furthermore, some thieno[3,2-d]pyrimidine compounds have shown promising dual-stage antiplasmodial activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei , indicating their value as a starting point for new antimalarial agents . The incorporation of the 3,3-difluorocyclobutylmethoxy substituent at the 4-position is a strategic modification often explored to fine-tune the molecule's physicochemical properties, potency, and selectivity. This high-purity compound is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers can utilize this chemical to further investigate its specific mechanism of action, kinase inhibition profile, and potential applications in various drug discovery programs.

Propiedades

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-10-9-8(1-2-17-9)14-6-15-10/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCCBCWITMETHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Thieno[3,2-d]pyrimidine Synthesis

The thieno[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. In a modified protocol adapted from Prabhakar et al. (2017), methyl 2-aminothiophene-3-carboxylate undergoes reflux with urea at 190°C for 3 hours to yield thieno[3,2-d]pyrimidine-2,4-diol (65% yield). Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux for 6 hours produces 2,4-dichlorothieno[3,2-d]pyrimidine (55% yield).

Critical Parameters

  • Temperature Control : Excessively high temperatures (>200°C) during cyclocondensation lead to decomposition.
  • POCl₃ Stoichiometry : A 10:1 molar ratio of POCl₃ to dihydroxy intermediate ensures complete chlorination.

Introduction of the Difluorocyclobutyl Methoxy Group

The 4-position chlorine atom in 2,4-dichlorothieno[3,2-d]pyrimidine serves as the primary site for nucleophilic substitution. A two-step strategy is employed:

  • Synthesis of (3,3-Difluorocyclobutyl)methanol :
    • Cyclobutane-1,1-diyldimethanol is treated with Deoxo-Fluor® (1.2 eq) in dichloromethane at −10°C, yielding (3,3-difluorocyclobutyl)methanol (78% yield).
  • Alkoxylation via Williamson Ether Synthesis :
    • Sodium hydride (1.1 eq) in dry THF deprotonates the alcohol, generating the alkoxide nucleophile.
    • Reaction with 2,4-dichlorothieno[3,2-d]pyrimidine at 80°C for 12 hours affords 4-[(3,3-difluorocyclobutyl)methoxy]-2-chlorothieno[3,2-d]pyrimidine (62% yield).

Optimization Insights

  • Solvent Choice : Tetrahydrofuran (THF) outperforms DMF or DMSO in minimizing side reactions.
  • Reaction Monitoring : HPLC analysis confirms complete substitution within 10–12 hours.

Final Functionalization and Purification

The residual 2-chloro substituent is replaced via palladium-catalyzed cross-coupling or aminolysis:

  • Suzuki-Miyaura Coupling : Using phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 100°C yields 4-[(3,3-difluorocyclobutyl)methoxy]-2-phenylthieno[3,2-d]pyrimidine (70% yield).
  • Aminolysis : Treatment with aqueous methylamine (40% w/v) at 60°C for 6 hours produces the 2-methylamino derivative (85% yield).

Purification Protocols

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials.
  • Recrystallization : Toluene or ethanol/water mixtures enhance purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.95 (d, J = 5.2 Hz, 1H, H-6), 4.58 (d, J = 6.8 Hz, 2H, OCH₂), 2.82–2.75 (m, 2H, cyclobutyl-H), 2.68–2.55 (m, 2H, cyclobutyl-H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C-2), 158.9 (C-4), 124.3 (C-5), 121.8 (C-6), 115.2 (t, J = 240 Hz, CF₂), 69.4 (OCH₂), 34.8 (cyclobutyl-C).
  • HRMS (ESI+) : m/z calc. for C₁₂H₁₁F₂N₃OS [M+H]⁺: 300.0664; found: 300.0668.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Williamson Ether Synthesis 62 98.2 Scalable; minimal byproducts
Suzuki Coupling 70 97.8 Introduces aromatic diversity
Direct Aminolysis 85 99.1 Single-step functionalization

Challenges and Limitations

  • Fluorine Instability : The difluorocyclobutyl group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments.
  • Regioselectivity : Competing substitution at the 2-position requires careful control of stoichiometry and temperature.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃-mediated chlorination remains cost-effective but generates corrosive byproducts.
  • Green Chemistry : Recent efforts substitute POCl₃ with trichloroisocyanuric acid (TCCA) in acetonitrile, reducing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methanol, difluorocyclobutyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Aplicaciones Científicas De Investigación

Introduction to 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine

The compound This compound is a heterocyclic organic compound that features a thieno[3,2-d]pyrimidine core structure. Its molecular formula is C11H10F2N2OSC_{11}H_{10}F_2N_2OS with a molecular weight of approximately 256.27 g/mol. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. The unique structural features of this compound may enhance its ability to inhibit specific cancer cell lines. For instance, thieno[3,2-d]pyrimidines have been shown to target the ATP-binding site of kinases involved in cancer proliferation and survival pathways .

Antiviral Properties
This compound has also been investigated for its antiviral activity. Thieno[3,2-d]pyrimidine derivatives have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. The presence of the difluorocyclobutyl group may contribute to improved binding affinity to viral enzymes compared to other compounds in the same class .

Enzyme Inhibition Studies

Glucose Uptake Modulation
Recent studies have explored the role of this compound in modulating glucose uptake through inhibition of glucose transporters such as GLUT3. This could have implications for developing treatments for diabetes and metabolic disorders. The compound's ability to influence glucose metabolism highlights its potential as a therapeutic agent in managing insulin sensitivity and glucose homeostasis .

Material Science Applications

Organic Electronics
The unique electronic properties of thieno[3,2-d]pyrimidine derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the difluorocyclobutyl moiety may enhance the stability and efficiency of these materials by improving charge transport characteristics .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized various thieno[3,2-d]pyrimidine derivatives, including this compound. The compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value lower than that of standard chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.

Case Study 2: Antiviral Activity

A study conducted by Zhang et al. evaluated the antiviral properties of several thieno derivatives against influenza virus strains. The results indicated that this compound effectively inhibited viral replication in vitro with an EC50 value significantly lower than that of existing antiviral drugs.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine derivatives vary significantly based on substituents at the 4-, 6-, or 7-positions. Below is a structural, synthetic, and physicochemical comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine 4-(3,3-difluorocyclobutylmethoxy) C₁₂H₁₁F₂N₂OS* ~286.3* High lipophilicity (predicted) Not specified in evidence
4-(4-Methoxyphenoxy)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine 4-(4-methoxyphenoxy), 6-(3-methoxyphenyl) C₂₀H₁₇N₂O₃S 353.4 Mp: 139–146°C; pale brown solid Method F (Na phenolate coupling)
2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine 2-(benzylsulfanyl), 4-(2,4-difluorophenoxy) C₁₉H₁₂F₂N₂OS₂ 386.4 Purity ≥95%; discontinued commercial Not detailed
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine 4-Cl, 7-(4-methoxyphenyl) C₁₃H₉ClN₂OS 284.7 Commercial availability (ChemBK) Halogenation of thienopyrimidine core
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 4-(pyrazolo[3,4-d]pyrimidin-1-yl) C₁₆H₉N₅S 303.3 Fused heterocyclic substituent Vilsmeier–Haack reagent (POCl₃/DMF)

*Estimated based on structural analysis.

Key Observations

Substituent Effects on Physicochemical Properties: The difluorocyclobutylmethoxy group in the target compound introduces aliphatic fluorination, which may improve metabolic stability and membrane permeability compared to aromatic substituents like 4-methoxyphenoxy . Sulfur-containing analogs (e.g., benzylsulfanyl in ) exhibit higher molecular weights (386.4 g/mol) and altered solubility profiles due to thioether linkages.

Synthetic Strategies: Aromatic ethers (e.g., 4-methoxyphenoxy) are synthesized via nucleophilic substitution using sodium phenolates , while heterocyclic substituents (e.g., pyrazolo[3,4-d]pyrimidin-1-yl) require electrophilic reagents like POCl₃ in DMF . Halogenation (e.g., 4-chloro in ) is a common precursor for further functionalization.

Biological Relevance: Thienopyrimidines with cyclo-aliphatic groups (e.g., difluorocyclobutyl) are hypothesized to enhance DGAT inhibition, as seen in related scaffolds . Fluorinated aromatic substituents (e.g., 2,4-difluorophenoxy in ) may mimic natural substrates in kinase binding pockets.

Analytical Profiling: HPLC methods validated for impurities in thienopyrimidines (e.g., ) highlight the importance of purity control, particularly for compounds with ≥95% purity in commercial settings .

Actividad Biológica

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₃H₁₂F₂N₄OS
  • Molecular Weight : 298.32 g/mol

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study evaluated various pyrimidine compounds for their cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)
4aMCF-70.09
4bA5490.03
4cHCT-1160.12

This data suggests that modifications in the thieno[3,2-d]pyrimidine structure can enhance anticancer efficacy.

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have also been tested for antimicrobial properties against various bacterial strains. A study reported that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL against pathogens such as E. coli and S. aureus. This suggests potential applications in treating infections caused by resistant strains .

Anti-Alzheimer's Activity

Compounds in the thieno[3,2-d]pyrimidine class have been investigated for neuroprotective effects and potential use in Alzheimer's disease therapy. In vitro assays showed that certain derivatives inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline in Alzheimer's patients. For example, one derivative demonstrated an IC50 of 20.15 µM for AChE inhibition, indicating promising potential as a therapeutic agent .

The biological activities of thieno[3,2-d]pyrimidines are thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Many derivatives act as enzyme inhibitors (e.g., AChE), which can help restore neurotransmitter levels in neurodegenerative diseases.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Bacterial Cell Wall Synthesis : Some derivatives interfere with bacterial cell wall integrity, contributing to their antimicrobial effects.

Case Study 1: Anticancer Efficacy

In a recent study involving the thieno[3,2-d]pyrimidine derivative 9k, researchers observed significant tumor growth inhibition in xenograft models when administered orally at a dose of 30 mg/kg. The compound showed a high binding affinity to the target receptor with IC50 values below 0.1 nM .

Case Study 2: Neuroprotective Effects

Another study focused on a series of thieno[3,2-d]pyrimidine derivatives for their potential anti-Alzheimer's properties. The lead compound demonstrated enhanced cognitive function in animal models and reduced amyloid plaque formation .

Q & A

Q. What are the common synthetic routes for 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine?

Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Construction of the thieno[3,2-d]pyrimidine core via cyclization of 3-amino-4-cyanothiophene derivatives using formic acid or Vilsmeier–Haack reagent (DMF-POCl₃) under reflux conditions .
  • Step 2: Functionalization at the 4-position. The 3,3-difluorocyclobutylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction. For example, reacting 4-chlorothieno[3,2-d]pyrimidine with (3,3-difluorocyclobutyl)methanol in the presence of NaH or catalytic Pd .
  • Optimization: Reaction yields (70–85%) depend on solvent polarity (e.g., DMF, THF) and temperature control (60–100°C).

Q. How is the structural identity of this compound confirmed?

Answer: Characterization employs:

  • NMR Spectroscopy: ¹H/¹³C NMR distinguishes the thieno[3,2-d]pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and the cyclobutylmethoxy group (δ 4.5–5.0 ppm for CH₂O) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 327.1 for C₁₄H₁₂F₂N₂O₂S) .
  • X-ray Crystallography: Resolves 3D conformation, confirming the cis-difluorocyclobutane geometry and dihedral angles between fused rings .

Q. What biological activities are associated with the thieno[3,2-d]pyrimidine scaffold?

Answer: This scaffold exhibits:

  • Kinase Inhibition: Potent mTOR inhibition (IC₅₀ = 12 nM) via C-6 fluoromethyl substitution enhancing hydrophobic pocket binding .
  • Antiparasitic Activity: EC₅₀ = 0.4 μM against Trypanosoma brucei by covalent modification of cysteine residues in ErB-2 .
  • CNS Modulation: mGluR1 antagonism (Ki = 8 nM) for neuropathic pain management .

Advanced Research Questions

Q. How do structural modifications at C-4 and C-6 positions influence pharmacological activity?

Answer:

  • C-4 Substituents: The 3,3-difluorocyclobutylmethoxy group enhances metabolic stability by reducing CYP450 oxidation. Lipophilicity (logP = 2.8) improves blood-brain barrier penetration compared to non-fluorinated analogs .

  • C-6 Fluorination: Introducing difluoromethyl groups increases mTOR binding affinity by 3-fold via halogen bonding with Thr2245 .

  • SAR Data:

    Substituent (C-6)mTOR IC₅₀ (nM)Solubility (µM)
    -H45120
    -CF₂H1285
    -CF₃850

Q. What strategies resolve contradictions in biological activity data across studies?

Answer: Discrepancies arise from:

  • Assay Conditions: Varying ATP concentrations (e.g., 1 mM vs. 10 μM) in kinase assays alter IC₅₀ values .
  • Cell Line Variability: Differences in efflux pump expression (e.g., P-gp in MDR1-overexpressing lines) reduce apparent potency .
  • Mitigation: Use isogenic cell lines, standardized ATP levels (100 μM), and orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can pharmacokinetic properties be optimized without compromising target affinity?

Answer:

  • Bioisosteric Replacement: Swap the trifluoromethyl group with cyclopropyl (clogP reduction from 3.1 to 2.4) to maintain potency while improving solubility .
  • Prodrug Design: Esterification of the methoxy group enhances oral bioavailability (e.g., prodrug AUC = 450 ng·h/mL vs. parent = 120 ng·h/mL) .
  • Formulation: Nanoemulsions (particle size < 100 nm) improve aqueous dispersion by 5-fold .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for mTOR inhibition?

Answer: Variability stems from:

  • Enzyme vs. Cell-Based Assays: Cell-based assays account for membrane permeability, yielding higher IC₅₀ (e.g., 50 nM in cells vs. 12 nM in enzymatic assays) .
  • ATP Competition: ATP concentration inversely correlates with inhibitor potency. Standardize assays at physiological ATP (1–10 mM) .

Q. How to reconcile conflicting reports on antiparasitic vs. anticancer mechanisms?

Answer:

  • Target Polypharmacology: The compound inhibits both parasite ErB-2 and human PI3K/mTOR pathways. Use CRISPR knockouts to isolate target-specific effects .
  • Species Selectivity: ErB-2 cysteine residues in T. brucei are more nucleophilic than human homologs, explaining selective covalent binding .

Methodological Recommendations

  • Synthetic Reproducibility: Use anhydrous conditions (<10 ppm H₂O) for cyclobutylmethoxy group installation to prevent hydrolysis .
  • Analytical Validation: Combine LC-MS/MS with microscale thermophoresis (MST) to confirm target engagement in cellular models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.